Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate
Description
Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a heterocyclic hybrid molecule combining a 1,3,4-thiadiazole core with a 2-amino-4-methylthiazole substituent and an ethyl benzoate group.
Properties
IUPAC Name |
ethyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-3-22-13(21)9-4-6-10(7-5-9)18-15-20-19-12(24-15)11-8(2)17-14(16)23-11/h4-7H,3H2,1-2H3,(H2,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGRKXIUVTGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(N=C(S3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes. They can also stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence its bioavailability.
Biological Activity
Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a complex structure that includes both thiazole and thiadiazole moieties, which are known for their pharmacological relevance. The presence of the ethyl benzoate group enhances its solubility and biological activity.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of derivatives containing the 1,3,4-thiadiazole and thiazole rings. These compounds exhibit significant activity against various bacterial and fungal strains:
- Bacterial Inhibition : this compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl group demonstrated enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 42 μg/mL, comparable to standard antifungal agents like fluconazole .
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Drug |
|---|---|---|---|
| This compound | S. aureus | 32.6 | Streptomycin |
| This compound | C. albicans | 32–42 | Fluconazole |
2. Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety possess anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HT29 (colon cancer). The IC50 values for these compounds were reported as low as 0.06 µM for some derivatives .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential:
- In Vivo Studies : Animal models have demonstrated that derivatives can significantly reduce inflammation markers in conditions such as arthritis and other inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the effectiveness of the compound in various biological assays:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound showed superior activity compared to traditional antibiotics .
- Anticancer Research : In a comparative study involving multiple cancer cell lines, the compound exhibited significant cytotoxicity with lower IC50 values than established chemotherapeutics .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula: CHNOS
- Molecular Weight: 335.42 g/mol
Structural Features
The compound features multiple functional groups, including:
- A thiazole ring
- A thiadiazole moiety
- An ethyl ester group
These structural characteristics contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds related to thiazole and thiadiazole exhibit notable antimicrobial activity. Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives containing thiazole structures often demonstrate enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Thiazole and thiadiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. Mechanisms of action may involve the inhibition of specific enzymes critical for cancer cell proliferation or the induction of apoptosis .
Enzyme Inhibition
This compound may inhibit enzymes involved in disease processes. For example, it could target acetylcholinesterase in neurodegenerative diseases like Alzheimer’s by enhancing acetylcholine availability in synapses .
Antioxidant Activity
Research suggests that compounds with thiazole and thiadiazole moieties can possess antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could be a focus for future studies involving this compound .
Study on Antimicrobial Activity
In a recent study evaluating various thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control compounds, suggesting its potential as a lead candidate for further development in antimicrobial therapy .
Evaluation of Anticancer Properties
Another study focused on the anticancer properties of thiazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to apoptosis induction via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
Compound A: 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid (CAS: 634174-15-5)
- Key Differences: Replaces the ethyl benzoate with a free carboxylic acid group. Substitutes the 2-amino-4-methylthiazole with a 5-chloro-2-methoxyphenyl group.
- Implications: The free carboxylic acid reduces lipophilicity, likely diminishing cellular uptake compared to the ethyl ester derivative.
Compound B: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]amino)benzoate (Derivative 18 from )
- Key Differences :
- Features a nitroimidazole group instead of the thiazole moiety.
- Includes a pyridinyl substituent on the thiadiazole ring.
- Implications: The nitro group may enhance antiparasitic activity (e.g., against Trypanosoma cruzi) but increases cytotoxicity risks. The pyridinyl group could improve π-π stacking interactions in enzyme binding pockets .
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~336.4 (calc.) | 365.8 | 414.4 |
| Lipophilicity (LogP) | ~2.5 (est.) | ~1.8 (est.) | ~2.1 (est.) |
| Melting Point (°C) | Not reported | Not reported | 232–234 |
| Bioactivity | Unknown | Antiparasitic? | Antiparasitic |
Analogues with Thiazole/Pyrazole Hybrids
Compound C: Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate (CAS: 957264-74-3)
- Key Differences :
- Replaces the thiadiazole ring with a pyrazole core.
- Contains a benzothiazole group instead of a simple thiazole.
- Implications :
Electronic and Steric Effects of Substituents
- Amino-Thiazole vs.
- Ethyl Ester vs. Free Acid :
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s derivatives, involving condensation of thiosemicarbazides with carboxylic acid derivatives .
- Biological Potential: While direct data on the target compound is lacking, structurally related 1,3,4-thiadiazoles exhibit antiparasitic activity (e.g., IC₅₀ values of 10–50 μM against Leishmania donovani in ). The amino-thiazole group may further optimize target specificity .
- Stability : The absence of nitro groups (cf. Compound B) suggests lower intrinsic cytotoxicity, making the target compound a safer candidate for further testing.
Q & A
Q. Methodological Answer :
- H NMR : Peaks at δ 10.04 ppm (SH) and δ 7.28–7.43 ppm (aromatic protons) confirm thiourea and thiadiazole moieties .
- HRMS : Exact mass matching (e.g., m/z 305 [M+1] for related thiadiazoles) validates molecular formula .
- Melting points : Sharp melting ranges (e.g., 139.5–140°C for analogous thiazoles) indicate purity .
Q. Advanced : How to resolve discrepancies in spectral data between synthetic batches?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions, especially for thiadiazole-thiazole conjugates .
- Isotopic labeling : Use N-labeled precursors to track nitrogen environments in complex heterocycles.
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 1,3,4-thiadiazole vs. 1,2,4-isomers) .
Basic: What structural features suggest potential biological activity?
Q. Methodological Answer :
- Thiazole-thiadiazole core : Known for antimicrobial and anticancer properties due to sulfur/nitrogen heteroatoms enabling DNA intercalation or enzyme inhibition .
- Amino and ester groups : Enhance solubility and target binding (e.g., hydrogen bonding with kinases or proteases) .
Q. Advanced : How to design bioactivity assays targeting specific pathways?
- Assay design :
- Antimicrobial : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC values to cisplatin .
- Mechanistic studies : Perform docking simulations (AutoDock Vina) to predict interactions with topoisomerase II or tubulin .
Basic: What safety precautions are required when handling this compound?
Q. Methodological Answer :
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
Q. Advanced : How to assess and mitigate long-term hazards in lab settings?
- Risk assessment :
Advanced: How to address contradictions in reported biological activity data?
Q. Methodological Answer :
- Case study : If Compound A shows 70% inhibition in one study but 30% in another:
- Variable control : Check cell line viability (e.g., passage number, culture conditions) and compound purity (HPLC ≥95%) .
- Statistical analysis : Apply ANOVA to compare replicates; significant differences (p < 0.05) may indicate protocol variability .
- Structural analogs : Compare with methylated derivatives (e.g., 4-methylphenyl substitution in ) to assess substituent effects .
Advanced: What computational methods support mechanistic studies of this compound?
Q. Methodological Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict reactive sites (e.g., nucleophilic sulfur in thiadiazole) .
- Molecular dynamics : Simulate binding to β-tubulin (PDB ID 1SA0) over 100 ns to assess stability of interactions .
- ADMET profiling : Use SwissADME to predict pharmacokinetics (e.g., logP = 2.5 suggests moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
